(4-Methylpyridin-2-yl)methanol
Overview
Description
“(4-Methylpyridin-2-yl)methanol” is a chemical compound with the CAS Number: 42508-74-7 . It has a molecular weight of 123.15 and its IUPAC name is (4-methyl-2-pyridinyl)methanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9NO/c1-6-2-3-8-7(4-6)5-9/h2-4,9H,5H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom.Physical and Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3 . Its boiling point is 235.7±25.0 °C at 760 mmHg . The melting point information is not available .Scientific Research Applications
Chemical Properties and Interactions
Mixtures with Alcohols : A study by (Haraschta et al., 1999) explored the densities and viscosities of mixtures of 4-methylpyridine with various alcohols, including methanol. This research contributes to understanding the interactions between these compounds at a molecular level.
Crystal Structure Analysis : Research by (Percino et al., 2005) involved the synthesis and characterization of crystal structures formed from the reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde, providing insights into molecular and crystalline structures of these compounds.
Supramolecular Chemistry
- Hydrogen-Bonded Architectures : A study by (Suksangpanya et al., 2004) discussed the formation of hydrogen-bonded supramolecular architectures in copper(II) halides involving N-(methylpyridin-2-yl)-amidino-O-alkylurea. This highlights its role in the development of complex molecular structures.
Catalysis and Organic Synthesis
Solvothermal Synthesis : Research by (Seifried et al., 2022) utilized bis(1-methyl-1H-imidazol-2-yl)(3-methylpyridin-2-yl)methanol in the solvothermal synthesis of chiral [Fe4O4]-cubane clusters, demonstrating its use in complex chemical syntheses.
Coordination Chemistry : In the work by (Telfer et al., 2008), the coordination chemistry of 6-methylpyridine-2-methanol with various transition metals was studied, revealing different molecular structures and highlighting its versatility in forming complex compounds.
Material Science
- Crystal Engineering : The study by (Zhang et al., 2006) on the crystal structure of tetra(4-methylpyridine)copper(II) diperchlorate contributes to the field of crystal engineering, showing how (4-Methylpyridin-2-yl)methanol derivatives can be used to engineer specific crystal structures.
Environmental Chemistry
- **Catalytic Elimination ofMethanol**: A study by (Qia, 2015) focused on the synthesis of new organic-inorganic hybrids using 4-methylpyridine for the catalytic elimination of gaseous methanol. This research contributes to environmental chemistry by exploring methods to reduce methanol emissions.
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by (4-Methylpyridin-2-yl)methanol are not well-documented. Given the complexity of biological systems, it is likely that this compound affects multiple pathways, leading to downstream effects. More research is needed to summarize the affected pathways and their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future research should focus on outlining these properties .
Result of Action
It is likely that the compound has multiple effects at the molecular and cellular levels, depending on its targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
Properties
IUPAC Name |
(4-methylpyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-2-3-8-7(4-6)5-9/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYDTSHOQKECQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489464 | |
Record name | (4-Methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70489464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42508-74-7 | |
Record name | 4-Methyl-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42508-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70489464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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